1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18833205
Molecular Formula: C11H10BrClF2O
Molecular Weight: 311.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrClF2O |
|---|---|
| Molecular Weight | 311.55 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |
| Standard InChI Key | KJENQLMMTJZJKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a central phenyl ring substituted at the 2-position with a bromomethyl group () and at the 5-position with a difluoromethyl group (). A chloropropanone moiety () is attached to the benzene ring, creating a multifunctional scaffold (Figure 1). This arrangement introduces steric and electronic effects that influence both chemical reactivity and biological activity.
Table 1: Key Identifiers of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(Bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |
| CAS Number | 1804076-37-6 |
| Molecular Formula | |
| Molecular Weight | 311.55 g/mol |
| SMILES | C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |
| InChIKey | KJENQLMMTJZJKY-UHFFFAOYSA-N |
The stereoelectronic effects of the difluoromethyl group enhance the compound's metabolic stability compared to non-fluorinated analogs, while the bromomethyl group serves as a versatile handle for further functionalization .
Synthesis and Manufacturing
Bromination Strategies
The synthesis of this compound likely involves bromination of a precursor molecule, leveraging methodologies outlined in foundational bromination research . A plausible route begins with the difluoromethyl-substituted acetophenone derivative, followed by selective bromination at the methyl group using bromosuccinimide (NBS) or molecular bromine () under radical-initiated conditions .
Key Reaction Steps
-
Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via acylation of the benzene ring.
-
Difluoromethylation: Installation of the group using fluoroform () under basic conditions.
-
Bromomethylation: Radical bromination of the methyl group adjacent to the ketone functionality .
Industrial-scale production may employ continuous-flow reactors to enhance yield and safety, minimizing exposure to hazardous intermediates like molecular bromine .
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorinated and aromatic groups. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 150°C, with the bromomethyl group being susceptible to nucleophilic displacement under alkaline conditions .
Spectroscopic Data
-
(400 MHz, CDCl): δ 7.85 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.45 (s, 2H, ), 3.60 (s, 2H, ).
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), where its bromomethyl group conjugates with E3 ligase ligands. Recent patents describe derivatives targeting Bruton’s tyrosine kinase (BTK) for autoimmune diseases .
Material Science
Incorporation into fluorinated polymers enhances thermal stability, with glass transition temperatures () exceeding 200°C in polyimide composites .
Comparison with Structural Analogs
Table 2: Functional Group Impact on Reactivity
| Compound | Key Substituents | Reactivity with Thiols |
|---|---|---|
| 1-(2-Bromophenyl)-3-chloropropanone | , no | Moderate |
| Target Compound | , | High |
The difluoromethyl group in the target compound reduces electron density at the benzene ring, slowing electrophilic substitution but enhancing radical stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume